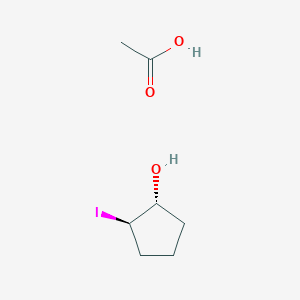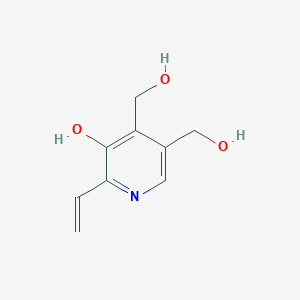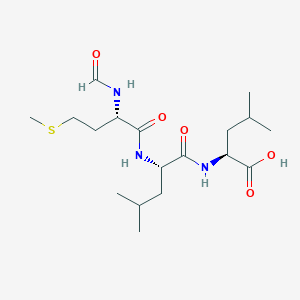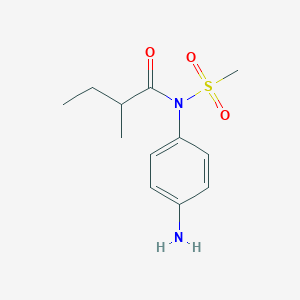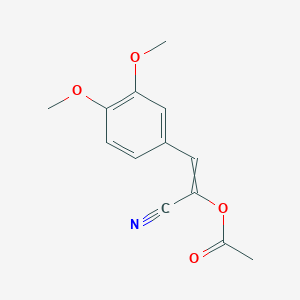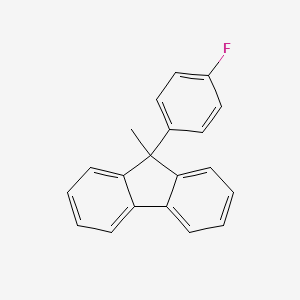
9-(4-Fluorophenyl)-9-methyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(4-Fluorophenyl)-9-methyl-9H-fluorene is an organic compound that belongs to the fluorene family It is characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(4-Fluorophenyl)-9-methyl-9H-fluorene typically involves the reaction of 9-methylfluorene with 4-fluorobenzene under specific conditions. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows: [ \text{9-methylfluorene} + \text{4-fluorobenzene} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(4-Fluorophenyl)-9-methyl-9H-fluorene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol, potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
9-(4-Fluorophenyl)-9-methyl-9H-fluorene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 9-(4-Fluorophenyl)-9-methyl-9H-fluorene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation. The exact molecular targets and pathways involved would require further experimental validation.
Comparaison Avec Des Composés Similaires
9-Phenyl-9H-fluorene: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
9-(4-Chlorophenyl)-9-methyl-9H-fluorene: Contains a chlorine atom instead of fluorine, which may alter its electronic properties and reactivity.
9-(4-Bromophenyl)-9-methyl-9H-fluorene: Contains a bromine atom, leading to different reactivity patterns compared to the fluorine derivative.
Uniqueness: The presence of the fluorine atom in 9-(4-Fluorophenyl)-9-methyl-9H-fluorene imparts unique electronic properties, such as increased electronegativity and altered dipole moment, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
60253-08-9 |
|---|---|
Formule moléculaire |
C20H15F |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
9-(4-fluorophenyl)-9-methylfluorene |
InChI |
InChI=1S/C20H15F/c1-20(14-10-12-15(21)13-11-14)18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-13H,1H3 |
Clé InChI |
SQIZAMAIMUJGKT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-N-octylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14609552.png)



![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)
